Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Overview
Description
Ethyl 2-cyano-3-(2-pyridylamino)acrylate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a cyano group, an ethyl ester, and a pyridylamino group. This compound finds applications in pharmaceuticals, materials science, and catalysis, contributing to advancements across multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(2-pyridylamino)acrylate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of 2-aminopyridine and ethyl acrylate as raw materials. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid serves as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2-pyridylamino)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(2-pyridylamino)acrylate is used in diverse scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism by which ethyl 2-cyano-3-(2-pyridylamino)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and pyridylamino group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(2-pyridylamino)acrylate can be compared with other cyanoacrylate compounds, such as:
Methyl 2-cyanoacrylate: Commonly used in adhesives like “Super Glue.”
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Also used in medical applications but with different properties compared to butyl cyanoacrylate.
These similar compounds share the cyanoacrylate backbone but differ in their ester groups, which influence their physical and chemical properties. This compound stands out due to its unique pyridylamino group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 2-cyano-3-(pyridin-2-ylamino)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLNGMDHRHDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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